molecular formula C23H16ClFN2O3 B2728492 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327171-59-4

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2728492
CAS No.: 1327171-59-4
M. Wt: 422.84
InChI Key: JETSEIPHAQPUFO-VYIQYICTSA-N
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Description

The compound "(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide" features a chromene core (2H-chromene) substituted at position 2 with an imino group linked to a 2-chloro-4-fluorophenyl moiety and at position 3 with a carboxamide group bound to a 4-methoxyphenyl ring. The Z-configuration of the imino group is critical for its stereoelectronic properties. This structure combines electron-withdrawing substituents (Cl, F) on the phenylimino group and an electron-donating methoxy group on the carboxamide aryl ring, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(25)13-19(20)24/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETSEIPHAQPUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide represents a novel class of chromene derivatives with potential biological activities, particularly in the realm of anticancer and antimicrobial properties. Chromenes are known for their diverse pharmacological effects, and modifications to their structure can significantly influence their biological activities.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A chromene backbone,
  • A carboxamide functional group,
  • A chloro-fluoro-substituted phenyl ring,
  • A methoxy-substituted phenyl ring.

This combination of functional groups is hypothesized to enhance the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.9
A549 (Lung Cancer)15.3
HCT116 (Colon Cancer)10.0

The compound demonstrated significant cytotoxicity, particularly against HeLa and MCF-7 cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against several pathogens. The results are summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bactericidal
Candida albicans16Fungicidal

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Candida albicans, which is crucial in treating opportunistic infections.

The biological activities of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Chromenes can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that chromene derivatives can cause cell cycle arrest at various phases, particularly G1/S phase.

Case Studies

Recent research has provided insights into the specific pathways affected by this compound:

  • Study on MCF-7 Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, with histopathological examinations revealing reduced mitotic figures and increased necrosis within tumors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Melting Points and Solubility

Compound Structure Substituents (Phenylimino/Carboxamide) Melting Point (°C) Key Solubility Traits
Target Compound 2-Cl-4-F / 4-OCH3 Not Reported Moderate polarity due to OCH3
(2Z)-2-[(5-Cl-2-F-phenyl)imino]-N-(4-Cl-phenyl) [7] 5-Cl-2-F / 4-Cl Not Reported Lower solubility (hydrophobic Cl)
13b [2] 4-OCH3 / 4-SO2NH2 274 High polarity (SO2NH2, OCH3)
(2Z)-N-[4-(benzimidazol-2-yl)phenyl] [15] 3-CH3 / benzimidazole Not Reported Enhanced bioavailability
  • Electron-Withdrawing vs. In contrast, analogs with 4-methoxyphenyl (e.g., 13b) or benzimidazole substituents (e.g., ) exhibit improved solubility due to polar groups .
  • Halogen Positioning : The 5-Cl-2-F substitution in may alter steric hindrance compared to the target compound’s 2-Cl-4-F arrangement, affecting binding affinity in receptor interactions .
Spectroscopic and Structural Comparisons

Table 2: Key Spectroscopic Data

Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm) MS Fragmentation Patterns
Target Compound Not Reported Not Reported Not Available
13a [2] 1664 δ 2.30 (CH3), 7.20–7.92 (ArH), 10.13 (NH) m/z 357 (M$^+$), 91 (base)
13b [2] 1662 δ 3.77 (OCH3), 7.00–7.92 (ArH), 10.10 (NH) m/z 358 (M$^+$+1), 91 (base)
  • Carboxamide Stretching : Both 13a and 13b () show C=O stretches near 1660 cm⁻¹, consistent with the target compound’s expected carboxamide IR profile .
  • Methoxy Group Effects : The 4-OCH3 group in 13b results in distinct $ ^1H $-NMR signals (δ ~3.77) and upfield shifts for adjacent aromatic protons, a trait likely shared with the target compound .
Crystallographic and Conformational Analysis
  • Chromene vs.
  • Dihedral Angles : In benzoxazine analogs (), dihedral angles between aryl rings (10–32°) suggest moderate conjugation, whereas the target compound’s chromene core may allow greater flexibility for target binding .

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